molecular formula C11H14N2O2 B13160858 2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Cat. No.: B13160858
M. Wt: 206.24 g/mol
InChI Key: CYEDVXMUDXVTQM-UHFFFAOYSA-N
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Description

2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of pyridine, featuring a morpholine ring substituted with a methyl group at the 3-position and an aldehyde group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of 3-methylmorpholine with pyridine-3-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with pyridine-3-carbaldehyde . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the context of its use. For example, in medicinal chemistry, it may interact with cellular receptors or enzymes, influencing biological pathways related to disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde
  • 2-(Morpholin-4-yl)pyridine-3-carbaldehyde
  • 2-(2-Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile

Uniqueness

2-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is unique due to the specific substitution pattern on the morpholine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(3-methylmorpholin-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-9-8-15-6-5-13(9)11-10(7-14)3-2-4-12-11/h2-4,7,9H,5-6,8H2,1H3

InChI Key

CYEDVXMUDXVTQM-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=C(C=CC=N2)C=O

Origin of Product

United States

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